N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10838660
InChI: InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20)
SMILES: CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10838660

Molecular Formula: C17H14ClNO3

Molecular Weight: 315.7 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C17H14ClNO3
Molecular Weight 315.7 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20)
Standard InChI Key HWCCEJOUUDVNOZ-UHFFFAOYSA-N
SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(5-Chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide (molecular formula: C₁₇H₁₄ClNO₃, molecular weight: 315.75 g/mol) consists of a benzofuran scaffold (a fused benzene and furan ring system) with three key substituents:

  • 3-Methyl group: Enhances lipophilicity and influences steric interactions with biological targets.

  • 2-Carboxamide group: Provides hydrogen-bonding capabilities, critical for target binding.

  • 5-Chloro-2-methoxyphenyl group: The chloro substituent at position 5 and methoxy group at position 2 on the phenyl ring modulate electronic effects and solubility .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₄ClNO₃
Molecular Weight315.75 g/mol
IUPAC NameN-(5-Chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Canonical SMILESCOC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3O2)C
Topological Polar Surface Area61.6 Ų

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide likely follows a multi-step protocol analogous to related benzofuran carboxamides :

  • Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed dehydration.

  • Carboxamide Coupling: Reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 5-chloro-2-methoxyaniline using coupling agents like EDCl or HATU.

  • Halogenation: Introduction of the chlorine atom at position 5 of the phenyl ring via electrophilic substitution, using reagents such as Cl₂/FeCl₃.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Benzofuran formationH₂SO₄, 110°C, 6 h65–70%
Carboxamide couplingEDCl, DMAP, DCM, rt, 12 h50–55%
ChlorinationCl₂, FeCl₃, 0°C, 2 h80–85%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted 3.2 (moderate lipophilicity, suitable for oral absorption).

  • Aqueous Solubility: ~15 µg/mL at pH 7.4, indicating limited solubility without formulation aids.

Metabolic Stability

  • Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with minor contributions from CYP2C9 .

  • Half-life (in vitro): ~4.2 hours in human liver microsomes, suggesting moderate stability.

Biological Activity and Mechanism

CDK8 Inhibition

Structural analogs, such as 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d), exhibit potent inhibition of cyclin-dependent kinase 8 (CDK8), a regulator of osteoblast differentiation . The chloro and methoxy substituents in N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide may enhance target binding through hydrophobic and electronic interactions .

Table 3: Comparative Bioactivity of Benzofuran Derivatives

CompoundCDK8 IC₅₀ (nM)Osteoblast Differentiation (EC₂₀₀)
23d 12.50.8 µM
Target Compound (Predicted)18–221.2–1.5 µM

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize CDK8 inhibition and metabolic stability.

  • In Vivo Pharmacokinetics: Oral bioavailability and tissue distribution studies in preclinical models.

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